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Compound of Interest

Compound Name:
6-Ethynyl-1H-pyrazolo[4,3-

c]pyridine

Cat. No.: B1448393 Get Quote

The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its

structural resemblance to endogenous purines allows it to interact with a wide array of

biological targets, particularly protein kinases.[1] The dysregulation of kinase signaling is a

hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of

modern therapeutic development. The introduction of an ethynyl group at the 6-position of this

scaffold creates a molecule that is not only a potential pharmacophore itself but also a versatile

chemical handle for further elaboration, enabling the exploration of vast chemical space

through reactions like Sonogashira couplings and azide-alkyne cycloadditions ("click

chemistry").

Core Physicochemical Properties
While extensive experimental data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is not widely

published, its fundamental properties can be summarized from available sources. Researchers

acquiring this compound should refer to the Certificate of Analysis provided by the supplier for

lot-specific data.[2][3]
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Property Value Source

CAS Number 1374652-76-2 [2][4]

Molecular Formula C₈H₅N₃ [2][4]

Molecular Weight 143.15 g/mol [2]

IUPAC Name
6-ethynyl-1H-pyrazolo[4,3-

c]pyridine
[4]

Canonical SMILES C#CC1=CC2=C(C=NN2)C=N1 [4]

InChI Key
PJVASEHHHDXQIY-

UHFFFAOYSA-N
[4]

Alternate Names

(1H-Pyrazolo[4,3-c]pyridin-6-

yl)acetylene, 6-Ethynyl-5-

azaindazole

[2]

Purity (Typical) ≥95.0% [4]

Synthesis and Functionalization: A Strategic
Approach
A definitive, published protocol for the synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is

not readily available in peer-reviewed literature, which is common for commercial building

blocks. However, a highly plausible and robust synthetic route can be designed based on well-

established cross-coupling methodologies, specifically the Sonogashira reaction.[5] This

reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an

aryl or vinyl halide.[5]

The proposed synthesis would start from a 6-halo-1H-pyrazolo[4,3-c]pyridine precursor. The

choice of the halogen (I, Br, or Cl) is critical, as it influences the reactivity in the subsequent

cross-coupling step, with the order of reactivity typically being I > Br > Cl.

Proposed Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis of 6-Ethynyl-1H-
pyrazolo[4,3-c]pyridine, starting from a suitable pyridine precursor.
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Step 1: Pyrazolopyridine Core Formation

Step 2: N-Protection (Optional but Recommended)
Step 3: Sonogashira Cross-Coupling

Step 4: Deprotection

Substituted 6-Halopyridine

6-Halo-1H-pyrazolo[4,3-c]pyridine

Cyclization

Hydrazine

N-Protected 6-Halo-1H-pyrazolo[4,3-c]pyridine

e.g., SEM-Cl, Boc₂O

N-Protected 6-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-c]pyridine

Ethynyltrimethylsilane

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (Final Product)

Pd Catalyst (e.g., Pd(PPh₃)₄)
CuI (co-catalyst)
Base (e.g., Et₃N)

Deprotection Reagent
(e.g., TBAF for TMS, TFA for Boc)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.

Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on standard Sonogashira coupling

conditions and has not been optimized for this specific substrate. Researchers should perform

small-scale trials to determine the optimal conditions.
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Objective: To synthesize 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine from 6-Iodo-1-(2-

(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine.

Materials:

6-Iodo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

Ethynyltrimethylsilane (1.5 equiv)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv)

Copper(I) iodide (CuI, 0.1 equiv)

Triethylamine (Et₃N, 3.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)

Ethyl acetate, Hexanes, Saturated aqueous NaHCO₃, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add 6-Iodo-1-SEM-pyrazolo[4,3-c]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv),

and CuI (0.1 equiv).

Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Degas the solution by

bubbling argon through it for 15 minutes. Add ethynyltrimethylsilane (1.5 equiv) dropwise via

syringe.

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed.
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a

pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NaHCO₃ and

then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification of Intermediate: Purify the crude residue by flash column chromatography on

silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the protected product, 6-

((trimethylsilyl)ethynyl)-1-SEM-pyrazolo[4,3-c]pyridine.

Deprotection: Dissolve the purified intermediate in THF. Add TBAF (1.2 equiv) and stir at

room temperature for 1-2 hours. Monitor the removal of both the TMS and SEM protecting

groups by TLC/LC-MS.

Final Workup and Purification: Once deprotection is complete, concentrate the reaction

mixture and purify the residue by flash column chromatography to afford the final product, 6-
Ethynyl-1H-pyrazolo[4,3-c]pyridine.

Chemical Reactivity and Applications in Drug
Discovery
The true value of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine lies in the dual reactivity of its core

structure and its ethynyl appendage.

The Pyrazolopyridine Core
The pyrazolo[4,3-c]pyridine system is an electron-rich heterocycle. The pyrazole portion of the

ring system contains a nucleophilic N2 nitrogen and an acidic N-H proton at the N1 position.

The N1 position can be readily alkylated or arylated to introduce substituents that can modulate

the compound's physicochemical properties and biological activity. Electrophilic substitution

reactions are also possible on the heterocyclic core.

The Ethynyl Group: A Versatile Handle
The terminal alkyne is a highly versatile functional group in medicinal chemistry. Its reactivity

allows for a variety of transformations to build more complex molecules:
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Sonogashira Coupling: The ethynyl group can be further reacted with aryl or heteroaryl

halides to generate extended π-systems.

Click Chemistry (Huisgen Cycloaddition): It readily undergoes copper-catalyzed or strain-

promoted cycloaddition with azides to form stable triazole rings, a common linker in drug

molecules and PROTACs.

Cadiot-Chodkiewicz Coupling: Coupling with a terminal bromoalkyne to form an asymmetric

diacetylene.

Hydration: Conversion of the alkyne to a methyl ketone.

Reduction: Selective reduction to the corresponding alkene (vinyl) or alkane (ethyl) group.

Application in Kinase Inhibitor Development
The pyrazolopyridine scaffold is a well-established core for kinase inhibitors.[6][7] Different

isomers and derivatives have shown potent activity against a range of kinases. For example,

derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent

inhibitors of TANK-binding kinase 1 (TBK1).[7] The general strategy involves using the

pyrazolopyridine core as an ATP-competitive "hinge-binding" motif, while substituents are

elaborated to occupy adjacent hydrophobic pockets in the kinase active site. 6-Ethynyl-1H-
pyrazolo[4,3-c]pyridine serves as an excellent starting point for such explorations.
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Caption: Application pathways of the title compound in drug discovery.

Characterization and Quality Control
As with any reagent used in drug discovery, rigorous characterization is essential. While

specific spectral data is not publicly available, researchers should expect to confirm the identity

and purity of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals

for the aromatic protons on the pyrazolopyridine core, the N-H proton of the pyrazole, and

the acetylenic proton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the elemental composition and exact mass of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the

purity of the compound.
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Commercial suppliers can often provide this analytical data upon request.[8]

Conclusion
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a strategically important building block for medicinal

chemistry and drug discovery. Its pyrazolopyridine core serves as a privileged scaffold for

targeting a multitude of biological entities, particularly kinases, while the ethynyl group provides

a versatile point for chemical modification. Although detailed public data on this specific

compound is sparse, its value as a research tool is evident from its commercial availability and

the extensive literature on related pyrazolopyridine derivatives. By employing established

synthetic methodologies and a rational approach to derivatization, researchers can leverage

the unique properties of this compound to develop novel and potent therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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